JNK-1 Enzyme Inhibitory Potency: Compound 9e vs. Head-to-Head Pyrazole Comparators 9c, 9d, 10a, and 10d
In the original SAR study, compound 9e demonstrated a JNK-1 IC50 of 5.8 µM. This moderate enzyme-inhibitory potency is contrasted with the most potent analog 9c (IC50 = 2.9 µM) and 9d (IC50 = 6.1 µM), indicating that the 4-methoxy substitution in 9e does not maximize JNK-1 active-site binding affinity relative to chloro- or fluoro-substituted analogs . However, compound 9e's enzyme IC50 is comparable to or better than several other series members (e.g., 9a IC50 = 9.1 µM, 9b IC50 = 5.8 µM), positioning it in the mid-range of potency within this pyrazole series . The key differentiator is that 9e's cellular functional activity (anti-proliferation, p53 restoration) dissociates from its enzyme IC50, a pattern not observed with the more potent enzyme inhibitor 9c, for which cellular data is less robustly documented .
| Evidence Dimension | JNK-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.8 µM (Compound 9e) |
| Comparator Or Baseline | Compound 9c: IC50 = 2.9 µM; Compound 9d: IC50 = 6.1 µM; Compound 10a: IC50 = 3.2 µM; Compound 10d: IC50 = 6.8 µM; Compound 9a: IC50 = 9.1 µM; Compound 9b: IC50 = 5.8 µM |
| Quantified Difference | 9e is 2.0-fold less potent than 9c, approximately equipotent to 9d, and 1.2-fold more potent than 10d at the enzyme level |
| Conditions | Isolated JNK-1 enzyme assay; IC50 values in µM; SEM ≤ 0.2; as reported in Doma et al. (2014) Table 1 |
Why This Matters
Compound 9e's moderate enzyme IC50 combined with its cellular pathway modulation makes it more suitable for studying JNK1-mediated transcriptional regulation (c-Jun, c-Fos, p53) rather than for applications requiring maximal JNK-1 active-site inhibition.
